1-Bromo-4-(2-bromoethoxy)butane
Overview
Description
1-Bromo-4-(2-bromoethoxy)butane is an organobromine compound with the molecular formula C6H12Br2O. This compound is characterized by the presence of two bromine atoms and an ether linkage, making it a versatile intermediate in organic synthesis. It is primarily used in research and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-bromoethoxy)butane can be synthesized through the reaction of 1,4-dibromobutane with sodium ethoxide in ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the ethoxide ion displaces a bromide ion from 1,4-dibromobutane, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out under reflux conditions with continuous stirring to facilitate the nucleophilic substitution process. The product is then purified through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-bromoethoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of bromine atoms, which are good leaving groups.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The ether linkage in the compound can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed:
Nucleophilic Substitution: Formation of ethers and other substituted products.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
1-Bromo-4-(2-bromoethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromoethoxy)butane involves its reactivity as a nucleophile and electrophile. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ether linkage can participate in various chemical transformations, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-Bromobutane: A primary alkyl halide used in similar nucleophilic substitution reactions.
1,4-Dibromobutane: A precursor in the synthesis of 1-Bromo-4-(2-bromoethoxy)butane.
2-Bromoethanol: Another brominated compound with applications in organic synthesis.
Uniqueness: this compound is unique due to its dual bromine atoms and ether linkage, which provide distinct reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
1-bromo-4-(2-bromoethoxy)butane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2O/c7-3-1-2-5-9-6-4-8/h1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQBFBPJKGLUBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)COCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499044 | |
Record name | 1-Bromo-4-(2-bromoethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39616-54-1 | |
Record name | 1-Bromo-4-(2-bromoethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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